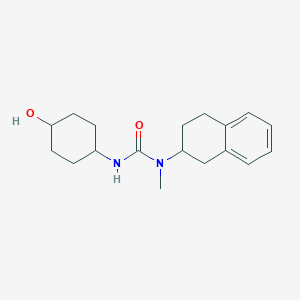
4-(1-hydroxyethyl)-N-(2,4,5-trifluorophenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-hydroxyethyl)-N-(2,4,5-trifluorophenyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biological sciences. This compound is commonly referred to as HET0016 and is known for its ability to inhibit the activity of a specific enzyme called 20-HETE synthase.
Applications De Recherche Scientifique
HET0016 has been extensively studied for its potential applications in medicine and biological sciences. It has been reported to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. HET0016 has also been shown to inhibit the activity of 20-HETE synthase, which is involved in the regulation of blood pressure, renal function, and vascular tone. Therefore, HET0016 has been studied as a potential therapeutic agent for hypertension, renal diseases, and cancer.
Mécanisme D'action
HET0016 inhibits the activity of 20-HETE synthase by binding to the active site of the enzyme. This prevents the formation of 20-HETE, which is a potent vasoconstrictor and pro-inflammatory mediator. By inhibiting the activity of 20-HETE synthase, HET0016 reduces inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
HET0016 has been shown to have various biochemical and physiological effects. It has been reported to reduce blood pressure, renal injury, and vascular tone in animal models of hypertension and renal diseases. HET0016 has also been shown to inhibit tumor growth and angiogenesis in various cancer models. Furthermore, HET0016 has been reported to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
HET0016 has several advantages for lab experiments. It is a highly specific inhibitor of 20-HETE synthase and does not affect the activity of other enzymes. HET0016 has also been shown to have low toxicity and high stability in biological fluids. However, HET0016 has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. Furthermore, HET0016 has not been extensively studied in human clinical trials, and its long-term safety and efficacy are not well-established.
Orientations Futures
There are several future directions for research on HET0016. One potential area of research is the development of novel formulations of HET0016 that improve its solubility and bioavailability. Another potential area of research is the investigation of the long-term safety and efficacy of HET0016 in human clinical trials. Furthermore, HET0016 could be studied as a potential therapeutic agent for other diseases, such as diabetes, cardiovascular diseases, and neurodegenerative diseases. Finally, the mechanism of action of HET0016 could be further elucidated to identify new targets for drug development.
Méthodes De Synthèse
The synthesis of HET0016 involves the reaction of piperidine-1-carboxylic acid with 2,4,5-trifluoroaniline in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the final product, HET0016. This method has been reported to yield high purity and yield of HET0016.
Propriétés
IUPAC Name |
4-(1-hydroxyethyl)-N-(2,4,5-trifluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-8(20)9-2-4-19(5-3-9)14(21)18-13-7-11(16)10(15)6-12(13)17/h6-9,20H,2-5H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWZLBASVWLJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)NC2=CC(=C(C=C2F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6640017.png)
![(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol](/img/structure/B6640021.png)
![1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6640023.png)

![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide](/img/structure/B6640048.png)

![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640065.png)
![2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide](/img/structure/B6640072.png)

![1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6640093.png)
![1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea](/img/structure/B6640110.png)
![1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B6640118.png)
![1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea](/img/structure/B6640120.png)
![N-[(1-hydroxycycloheptyl)methyl]-3-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B6640128.png)